molecular formula C17H14BrFN2O2S2 B11609275 4-((4-bromophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

4-((4-bromophenyl)thio)-1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B11609275
M. Wt: 441.3 g/mol
InChI Key: PKONCXUATQROAL-UHFFFAOYSA-N
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Description

4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound that features a pyrazole ring substituted with bromophenyl and fluorobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(4-BROMOPHENYL)SULFANYL]-1-(4-FLUOROBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOLE lies in its specific substitution pattern and the presence of both bromophenyl and fluorobenzenesulfonyl groups

Properties

Molecular Formula

C17H14BrFN2O2S2

Molecular Weight

441.3 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanyl-1-(4-fluorophenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C17H14BrFN2O2S2/c1-11-17(24-15-7-3-13(18)4-8-15)12(2)21(20-11)25(22,23)16-9-5-14(19)6-10-16/h3-10H,1-2H3

InChI Key

PKONCXUATQROAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Br

Origin of Product

United States

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